4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
Overview
Description
4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a useful research compound. Its molecular formula is C17H10FN3O2 and its molecular weight is 307.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.07570473 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalytic Applications
The compound 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one falls under the broader category of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Specifically, the pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, exhibits a wide range of applicability. Recent studies highlight the utilization of hybrid catalysts for the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These synthetic pathways involve one-pot multicomponent reactions using diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, emphasizing the compound's role in advancing the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), represent a crucial class of compounds used in cancer treatment, impacting over 2 million cancer patients annually. The compound's structural similarity suggests a potential role in studying the metabolism, biodistribution, and incorporation of radioactive and stable isotopes for understanding the drug's mechanism in cancer therapy. Insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have been crucial in identifying new roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating anti-tumor activity. This highlights the potential relevance of this compound in contributing to the understanding and development of fluoropyrimidine-based therapies in personalized medicine (Gmeiner, 2020).
Properties
IUPAC Name |
4-amino-2-(4-fluorophenyl)chromeno[4,3-d]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-10-7-5-9(6-8-10)16-20-14-11-3-1-2-4-12(11)23-17(22)13(14)15(19)21-16/h1-8H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWYETNDRSQROE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC=C(C=C4)F)N)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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